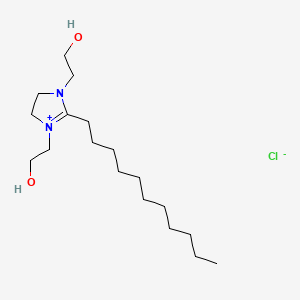

4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride

説明

Introduction to 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium Chloride

Chemical Identity and Nomenclature

This compound is a disubstituted imidazolium salt characterized by its cationic heterocyclic core and chloride counterion. The IUPAC name systematically describes its structure:

- Core structure : A 4,5-dihydroimidazolium ring (a partially saturated imidazole derivative) provides the cationic framework.

- Substituents : Two 2-hydroxyethyl groups (-CH₂CH₂OH) occupy the 1- and 3-positions of the ring, while an undecyl chain (-C₁₁H₂₃) is attached at the 2-position.

- Counterion : A chloride ion (Cl⁻) balances the positive charge of the imidazolium cation.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 93762-28-8 | |

| Molecular Formula | C₁₈H₃₇ClN₂O₂ | Calculated |

| Molecular Weight | 348.95 g/mol | |

| EINECS Number | 297-742-2 |

The presence of hydroxyethyl groups introduces hydrogen-bonding capability, while the long alkyl chain (undecyl) enhances hydrophobicity, creating a bifunctional ionic liquid with tunable solubility.

Historical Development and Discovery

The synthesis of imidazolium ionic liquids dates to the late 20th century, driven by interest in low-melting salts for green chemistry applications. While the exact discovery date of this compound remains undocumented, its development aligns with broader trends in ionic liquid research:

- 1980s–1990s : Focus on alkylimidazolium halides (e.g., 1-ethyl-3-methylimidazolium chloride) as precursors for electrochemical applications.

- Early 2000s : Introduction of functionalized imidazolium salts, including hydroxyalkyl derivatives, to improve solvation and thermal stability.

- Post-2010 : Exploration of asymmetric disubstitution (e.g., combining hydroxyethyl and long alkyl chains) to optimize properties for specific uses, such as surfactants or coordination solvents.

This compound likely emerged from efforts to balance hydrophilic and hydrophobic moieties within a single ionic liquid structure, enabling applications in biphasic catalysis or micellar systems.

Academic Significance in Ionic Liquid Research

This compound has garnered attention for three principal reasons:

Tunable Solvation Properties

The hydroxyethyl groups facilitate dissolution in polar solvents (e.g., water, ethanol) via hydrogen bonding, while the undecyl chain promotes miscibility with nonpolar organic phases. This duality enables its use as:

- Phase-transfer catalysts : Mediating reactions between immiscible solvents.

- Micelle templates : The undecyl chain assembles into hydrophobic domains, forming nanostructures in aqueous media.

Enhanced Thermal Stability

Imidazolium ionic liquids generally exhibit higher thermal stability than traditional solvents (e.g., decomposition temperatures >300°C). The saturated 4,5-dihydro ring reduces electron delocalization, potentially increasing resistance to oxidative degradation.

Coordination Chemistry Applications

The hydroxyl groups and imidazolium cation can coordinate to metal ions, making this compound a candidate for:

- Metal extraction : Selective binding of transition metals in recycling processes.

- Catalyst design : Stabilizing metal nanoparticles or organometallic complexes.

Comparative analysis with related ionic liquids highlights its unique balance of properties:

| Ionic Liquid | Key Features | Limitations |

|---|---|---|

| 1-Butyl-3-methylimidazolium chloride | High conductivity, low viscosity | Limited thermal stability |

| This compound | Bifunctional solubility, metal coordination | Complex synthesis, higher cost |

| Trisubstituted imidazolium salts | Customizable functionality | Reduced ionic mobility |

特性

CAS番号 |

93762-28-8 |

|---|---|

分子式 |

C18H37ClN2O2 |

分子量 |

348.9 g/mol |

IUPAC名 |

2-[3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |

InChI |

InChI=1S/C18H37N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-18-19(14-16-21)12-13-20(18)15-17-22;/h21-22H,2-17H2,1H3;1H/q+1;/p-1 |

InChIキー |

UMYZKJHTZRFUOC-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |

製品の起源 |

United States |

準備方法

Key Reaction Steps

The synthesis of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride typically follows these steps:

Formation of the Imidazole Ring :

- The imidazole ring is formed by reacting precursors such as glyoxal, formaldehyde, and ethylenediamine under controlled conditions. This step establishes the core structure of the compound.

-

- An alkylating agent (e.g., undecyl bromide or chloride) is introduced to attach the undecyl group to the imidazole ring. This reaction typically occurs in an organic solvent such as acetonitrile or ethanol to enhance solubility.

-

- The quaternary ammonium salt is formed by reacting the alkylated imidazole with ethylene oxide or another hydroxyl-containing reagent to introduce hydroxyethyl groups at specific positions on the ring.

-

- Chloride ions are introduced either through hydrochloric acid or a chloride-containing salt (e.g., sodium chloride) to finalize the ionic structure of the compound.

Optimized Reaction Conditions

To achieve high yields and purity, several factors must be optimized during synthesis:

- Temperature : Reaction temperatures are typically maintained between 60–80°C during alkylation and quaternization steps.

- Solvent Choice : Polar solvents like ethanol or acetonitrile are preferred for their ability to dissolve reactants effectively.

- Reaction Time : Prolonged reaction times (up to 24 hours) may be necessary for complete conversion.

- pH Control : Maintaining a neutral to slightly acidic pH ensures stability during synthesis.

Advanced Techniques

Recent advancements have introduced techniques such as microwave irradiation to enhance reaction efficiency:

- Microwave-Assisted Synthesis :

- Reduces synthesis time significantly while maintaining high yield.

- Provides uniform heating, which minimizes side reactions.

Analytical Confirmation

The synthesized compound is analyzed using various spectroscopic techniques to confirm its structure and purity:

- NMR Spectroscopy :

- Used to verify the placement of hydroxyethyl and undecyl groups on the imidazole ring.

- Infrared (IR) Spectroscopy :

- Confirms functional groups such as hydroxyl (-OH) and quaternary ammonium (-N+).

- Mass Spectrometry :

- Determines molecular weight and verifies ionic composition.

Data Table: Reaction Parameters

| Step | Reactants | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Imidazole Formation | Glyoxal + Ethylenediamine + HCHO | Water | 60–70 | 12 | >90 |

| Alkylation | Undecyl bromide/chloride | Acetonitrile | 70–80 | 8 | >85 |

| Quaternization | Ethylene oxide | Ethanol | 60–80 | 6 | >80 |

| Chloride Addition | HCl or NaCl | Water/Ethanol | Ambient | 2 | >95 |

Challenges in Synthesis

While the synthesis is straightforward, challenges include:

- Controlling side reactions during alkylation.

- Ensuring complete quaternization without degradation.

- Purifying the final product due to its ionic nature.

化学反応の分析

科学研究アプリケーション

化学: 化学では、4,5-ジヒドロ-1,3-ビス(2-ヒドロキシエチル)-2-ウンデシル-1H-イミダゾリウムクロリドは、界面活性剤および乳化剤として使用されます。また、イオン液体の合成や相間移動触媒としても使用されます。

生物学: この化合物は、その両親媒性のために、細胞膜とタンパク質の相互作用の研究など、生物学的研究に適用されています。

医学: 医学では、その潜在的な抗菌特性と薬物送達システムにおける成分として調査されています。

産業: 工業的には、パーソナルケア製品、洗剤の処方、潤滑剤の添加剤として使用されます。

科学的研究の応用

Corrosion Inhibition

One of the primary applications of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride is as a corrosion inhibitor. Imidazoline derivatives are known for their effectiveness in preventing corrosion on metal surfaces, particularly in the petroleum industry.

Case Studies

- Petroleum Industry : Studies have shown that imidazoline derivatives significantly reduce corrosion rates in pipelines and storage tanks. For instance, a study conducted by Sriplai et al. highlighted the use of imidazoline-based formulations that provided effective protection against both localized and general corrosion .

- Marine Applications : Research indicates that these compounds can be utilized in marine environments to protect ship hulls from corrosion caused by seawater. The effectiveness of these compounds was evaluated under various salinity conditions, demonstrating their versatility and reliability .

Biomedical Applications

The biocompatibility of this compound makes it a candidate for biomedical applications, particularly in drug delivery systems and as an antimicrobial agent.

Antimicrobial Properties

Studies have demonstrated that imidazolium compounds possess antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes due to the amphiphilic nature of the compound .

Drug Delivery Systems

The compound's ability to form stable micelles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Research has indicated its potential in delivering anticancer drugs effectively .

Catalysis

This compound also finds applications in catalysis, particularly in organic synthesis.

Role as a Catalyst

The compound acts as an ionic liquid catalyst in various reactions, including:

- Aldol reactions

- Michael additions

These reactions benefit from the unique properties of ionic liquids, such as low volatility and high thermal stability, which facilitate more efficient reaction conditions .

Summary Table of Applications

作用機序

類似化合物の比較

類似化合物:

- 2-ヘプタデシル-4,5-ジヒドロ-1,3-ビス(2-ヒドロキシエチル)-1H-イミダゾリウムクロリド

- 2-ヘニコシル-4,5-ジヒドロ-1,3-ビス(2-ヒドロキシエチル)-1H-イミダゾリウムクロリド

比較: これらの類似化合物と比較して、4,5-ジヒドロ-1,3-ビス(2-ヒドロキシエチル)-2-ウンデシル-1H-イミダゾリウムクロリドは、アルキル鎖が短く、その溶解性と表面活性を影響を与える可能性があります。疎水性と親水性のユニークなバランスにより、乳化と抗菌活性の両方が必要な用途で特に効果的になります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

a) Stearyl Hydroxyethylimidonium Chloride (CAS: 93783-42-7)

- Structure : Similar core but with a stearyl (C18) chain instead of undecyl (C11).

- Properties : The longer alkyl chain increases lipophilicity, improving film-forming and emollient functions but reducing water solubility.

- Applications : Primarily used as an antistatic agent in hair care products .

b) (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium Chloride (CAS: 94113-70-9)

Substituent and Counterion Variations

a) Sodium Lauroamphoacetate (CAS: 68647-44-9)

- Structure : Carboxymethyl and hydroxyethyl substituents with a sodium hydroxide counterion.

- Properties : Carboxymethyl group increases water solubility and mildness, making it suitable for sensitive skin.

- Applications : Surfactant in personal care products .

b) Sodium Lauroamphohydroxypropylsulfonate (CAS: 68039-23-6)

Functional Group Modifications

a) 1,3-Bis(2,4,6-Trimethylphenyl)imidazolinium Chloride (CAS: 173035-10-4)

- Structure : Aromatic mesityl groups replace hydroxyethyl and alkyl chains.

- Properties : Increased rigidity and lipophilicity due to aromatic substituents.

- Applications : Precursor for N-heterocyclic carbene (NHC) catalysts in organic synthesis .

b) N-Heterocyclic Carbene Ligands (e.g., SIPr-HBF4)

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Alkyl Chain Impact : Longer chains (e.g., C18 in stearyl derivatives) enhance lipid compatibility but reduce solubility, favoring applications in leave-on products. Shorter chains (C11) improve rinsability in wash-off formulations .

- Hydroxyethyl vs. Carboxymethyl Groups : Hydroxyethyl groups prioritize hydrogen bonding for antistatic effects, while carboxymethyl groups enhance ionic interactions for surfactant efficiency .

- Catalytic vs. Surfactant Roles : Bulky aromatic substituents shift functionality from surfactants to catalysts, demonstrating the versatility of imidazolium frameworks .

生物活性

4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride (CAS Number: 93762-28-8) is an imidazolium-based ionic liquid (IL) that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a long undecyl chain and two hydroxyethyl groups, contributing to its physicochemical properties and biological interactions.

- Molecular Formula : C₁₈H₃₇N₂O₂Cl

- Molecular Weight : 348.95 g/mol

- EINECS Number : 297-742-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial, cytotoxic, and antioxidant properties.

Antimicrobial Activity

Research indicates that imidazolium-based ionic liquids exhibit varying degrees of antimicrobial activity depending on their structural features. The long undecyl chain in this compound enhances its lipophilicity, which is crucial for disrupting microbial membranes.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 - 1.0 mg/mL | |

| Staphylococcus aureus | 0.25 - 0.5 mg/mL | |

| Candida albicans | 0.75 mg/mL |

These results suggest that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. Studies indicate that it exhibits selective toxicity towards cancer cells while having a lower impact on normal cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 | |

| HEK293 (normal cells) | >100 |

The data indicates that while the compound is effective against cancerous cells, it shows a high safety margin for normal cells.

Antioxidant Activity

The antioxidant capacity of imidazolium-based ionic liquids has been linked to their ability to scavenge free radicals. The antioxidant activity of this compound was assessed using DPPH radical scavenging assays.

Table 3: Antioxidant Activity

The results demonstrate a dose-dependent increase in antioxidant activity, indicating potential applications in preventing oxidative stress-related diseases.

Case Studies

Several studies have examined the effects of this compound in different biological contexts:

- Study on Bacterial Resistance : A study demonstrated that Listeria monocytogenes strains adapted to higher concentrations of imidazolium ILs with longer alkyl chains, suggesting a mechanism of resistance linked to cell wall modifications and osmolyte accumulation .

- Impact on Eukaryotic Cells : Research involving human epithelial cells showed that exposure to the compound led to altered gene expression related to stress responses and apoptosis pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5-dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride, and how can purity be validated?

- Methodology :

- Synthesis : Utilize nucleophilic substitution or condensation reactions with precursors like 2-undecyl-4,5-dihydroimidazole and ethylene oxide derivatives. Evidence suggests reagents such as sodium hydroxide or hydrogen peroxide can facilitate hydroxyethyl group incorporation .

- Purification : Employ column chromatography or recrystallization in ethanol/water mixtures to isolate the chloride salt.

- Validation : Characterize via -NMR (e.g., imidazolium proton signals at δ 9–10 ppm) and elemental analysis (C, H, N content ±0.3%).

Q. How is the structural conformation of this imidazolium salt determined experimentally?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the cationic structure, focusing on the hydroxyethyl and undecyl chain orientations .

- NMR spectroscopy : Assign - and -NMR peaks to confirm substituent positions (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm and methylene groups in the undecyl chain at δ 1.2–1.4 ppm) .

Q. What are the primary research applications of this compound in non-commercial contexts?

- Applications :

- Surfactant studies : Investigate critical micelle concentration (CMC) via conductivity measurements or surface tension analysis .

- Biological interactions : Explore binding affinity with biomolecules (e.g., DNA or proteins) using fluorescence quenching or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodology :

- pH stability : Conduct accelerated degradation studies (e.g., 40°C, pH 2–12) with HPLC monitoring. Hydroxyethyl groups may enhance stability in alkaline conditions via hydrogen bonding .

- Thermal analysis : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (expected >200°C for imidazolium salts).

Q. What computational models predict the compound’s behavior in ionic liquid or coordination chemistry applications?

- Methodology :

- DFT calculations : Optimize geometry using Gaussian or ORCA software to evaluate electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate interactions with solvents (e.g., water/ethanol mixtures) to predict solvation dynamics and aggregation behavior .

Q. How do structural variations (e.g., alkyl chain length, counterion substitution) affect its physicochemical properties?

- Comparative analysis :

- Alkyl chain impact : Compare with analogs (e.g., pentadecyl or nonyl derivatives) using differential scanning calorimetry (DSC) to correlate chain length with melting points .

- Counterion effects : Replace chloride with tetrafluoroborate (BF) and analyze conductivity changes via impedance spectroscopy .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s micelle formation in aqueous solutions?

- Resolution :

- Impurity interference : Trace solvents (e.g., ethanol) may lower observed CMC. Validate purity via -NMR and mass spectrometry .

- Method variability : Compare light scattering (dynamic vs. static) and surface tension methods to identify technique-specific artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。